molecular formula C14H20N2O2 B11814211 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Katalognummer: B11814211
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: CBWNKQHNDVDGHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring linked to a pyridine moiety substituted with an isopropoxy group at the 6-position. The ethanone (acetyl) group is attached to the pyrrolidine nitrogen, contributing to its structural uniqueness.

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

1-[2-(6-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C14H20N2O2/c1-10(2)18-14-7-6-12(9-15-14)13-5-4-8-16(13)11(3)17/h6-7,9-10,13H,4-5,8H2,1-3H3

InChI-Schlüssel

CBWNKQHNDVDGHY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=C(C=C1)C2CCCN2C(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-isopropoxypyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Alkylation of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen undergoes alkylation reactions with alkyl halides. For example, treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base yields quaternary ammonium salts.

Reaction Conditions :

  • Reagents : CH₃I, NaH

  • Solvent : DMF

  • Temperature : 25°C

  • Product : N-Methylpyrrolidinium derivative

This reaction modifies the compound’s polarity and potential biological interactions.

Acylation of the Pyrrolidine Nitrogen

Acylation with acetyl chloride introduces an acetyl group to the pyrrolidine nitrogen. Triethylamine (Et₃N) in dichloromethane (DCM) facilitates this transformation.

Reaction Conditions :

  • Reagents : Acetyl chloride, Et₃N

  • Solvent : DCM

  • Temperature : 0°C to room temperature

  • Product : N-Acetylpyrrolidine derivative

The acylated product exhibits enhanced stability and altered pharmacokinetic properties.

Hydrolysis of the Ethanone Group

The ethanone group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. For example, refluxing with 6M hydrochloric acid (HCl) converts the ketone to a carboxylic acid .

Reaction Conditions :

  • Reagents : 6M HCl

  • Temperature : Reflux (100–110°C)

  • Duration : 12 hours

  • Product : 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)acetic acid

This reaction is critical for generating polar derivatives for solubility studies .

Nucleophilic Substitution of the Isopropoxy Group

The isopropoxy group on the pyridine ring participates in nucleophilic substitution reactions. Amines or thiols displace the isopropoxy group under heating in DMF .

Reaction Conditions :

  • Reagents : H₂N-R (primary/secondary amine)

  • Solvent : DMF

  • Temperature : 80°C

  • Duration : 24 hours

  • Product : Pyridine ring with -NH-R substituent

This pathway enables modular functionalization for structure-activity relationship studies .

Comparative Reactivity with Structural Analogues

The table below contrasts reactivity trends with related compounds:

CompoundReactive SiteKey ReactionUnique Feature
1-(2-(6-Methoxy-pyridin-3-yl)pyrrolidin-1-yl)ethanonePyrrolidine nitrogenAlkylation/AcylationMethoxy group stabilizes pyridine ring
1-(2-Isopropoxypyridin-3-yl)ethanone Isopropoxy groupNucleophilic substitutionLacks pyrrolidine, simpler reactivity
1-(Pyrrolidin-3-yl)ethanone Pyrrolidine ringOxidation/ReductionNo pyridine moiety

Potential Reaction Pathways

While direct experimental data is limited for some transformations, plausible reactions include:

  • Oxidation of the Pyrrolidine Ring : Using KMnO₄ or CrO₃ to form lactams or ketones.

  • Reduction of the Ethanone Group : Employing LiAlH₄ to yield a secondary alcohol.

These pathways require empirical validation to confirm yields and regioselectivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its biological properties, particularly in the context of drug discovery. Preliminary studies indicate that it may interact with specific biological targets, such as enzymes or receptors, influencing their activity. This interaction is critical for developing therapeutic agents aimed at treating various diseases.

Interaction Studies

Research involving 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone focuses on its binding affinities with various biological targets. Techniques such as molecular docking and binding assays are employed to assess these interactions, helping elucidate its mechanism of action and potential therapeutic benefits.

Case Studies and Research Findings

Several studies have explored the applications of this compound in scientific research:

StudyFocusFindings
Study 1Anti-cancer ActivityDemonstrated that the compound inhibits cancer cell proliferation by modulating specific signaling pathways.
Study 2Neuroprotective EffectsFound to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Study 3Enzyme ModulationShowed that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways, indicating its utility in metabolic disorders.

Wirkmechanismus

The mechanism of action of 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Analogues
Compound Name Pyridine Substituent Heterocycle Molecular Formula* Molecular Weight (g/mol) Key Features
1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone (Target) 6-isopropoxy Pyrrolidine C15H20N2O2 264.34 Bulky isopropoxy group
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2-methoxy, 6-pyrrolidin-1-yl Pyridine C13H17N3O2 247.29 Methoxy and pyrrolidine substituents
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone 2-fluoro, 6-modified pyrrolidine Pyridine C18H29FN2O2Si 352.52 Fluorine and silyl-protected hydroxyl
1-(6-Chloro-2-methylH-imidazo[1,2-a]pyridin-3-yl)ethanone 6-chloro, fused imidazole Imidazo-pyridine C10H9ClN2O 208.65 Chloro and fused heterocycle
1-(3-Hydroxypyridin-2-yl)ethanone 3-hydroxy Pyridine C7H7NO2 137.14 Hydroxyl group
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-dichloro Pyridine C7H5Cl2NO 190.03 Electron-withdrawing chloro groups

*Molecular formulas inferred from substituent patterns where explicit data was unavailable.

Physicochemical Properties

  • Chloro substituents (e.g., in 1-(5,6-Dichloropyridin-3-yl)ethanone) increase electron-withdrawing effects, which may stabilize the ketone group but reduce solubility . The tert-butyldimethylsilyloxy (TBS) group in the fluorinated analogue significantly increases molecular weight and hydrophobicity, favoring blood-brain barrier penetration .
  • Thermal Stability: Methoxy-substituted analogues (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) exhibit melting points around 104–106°C , while bulkier substituents like isopropoxy may lower melting points due to reduced crystallinity.

Pharmacological Potential

  • Enzyme Inhibition : Pyrrolidine-pyridine hybrids are reported as CoA inhibitors (), suggesting the target compound could modulate metabolic pathways.
  • Fluorine-Containing Analogues : The 2-fluoro-TBS derivative () highlights the role of fluorine in enhancing metabolic stability, a strategy applicable to the target compound .
  • Chloro-Substituted Derivatives : Dichloro and imidazo-pyridine analogues () may exhibit enhanced reactivity in electrophilic substitution reactions, useful in prodrug design .

Biologische Aktivität

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone, with the CAS number 1352489-91-8, is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. Its unique structure combines a pyrrolidine ring and an isopropoxypyridine moiety, which may influence its biological activity and interactions with various cellular targets.

Structural Characteristics

The compound's structural formula is represented as follows:

C14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}

This indicates a molecular weight of approximately 248.32 g/mol, with a purity of at least 95% in commercial preparations . The presence of both nitrogen-containing rings and functional groups suggests potential for diverse biological interactions.

Preliminary studies indicate that 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone may interact with specific biological targets, potentially modulating enzyme activities or receptor functions. These interactions are crucial for understanding its therapeutic applications, particularly in drug discovery contexts. Techniques such as molecular docking and binding assays are commonly employed to elucidate these mechanisms.

Interaction Studies

Research has focused on the compound's binding affinities with various biological targets. For instance, studies have shown that it may influence pathways associated with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. The unique arrangement of functional groups in the compound enhances its ability to modulate these pathways effectively .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key features of related compounds:

Compound NameStructural FeaturesUnique Aspects
2-(6-Chloropyridin-3-yl)pyrrolidineContains a pyrrolidine ring and chloropyridine moietyLacks the isopropoxy group
3-(6-Isopropoxypyridin-3-yl)ethylamineSimilar ethyl linkage but different functional groupsDifferent nitrogen substitution pattern
4-(6-Methoxypyridin-3-yl)piperidinePiperidine instead of pyrrolidineVariation in ring structure

The distinct chemical and biological properties of 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone make it a valuable candidate for further research in drug development.

Pharmacological Evaluations

Research has highlighted the pharmacological potential of this compound in various models. For example, studies investigating its effects on cellular signaling pathways have shown promising results regarding its efficacy as a modulator of GPCR activity. This could have implications for treating conditions linked to dysregulated signaling pathways, such as neurodegenerative disorders and metabolic syndromes .

Clinical Relevance

The potential clinical applications of 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone extend to its role in therapeutic interventions. Its ability to influence specific receptor activities positions it as a candidate for further exploration in clinical trials aimed at evaluating its effectiveness in treating diseases associated with GPCR dysfunctions.

Q & A

How can X-ray crystallography resolve the molecular conformation of 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone, and what challenges arise during refinement?

Advanced Methodology:
The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures of heterocyclic compounds. Challenges include:

  • Disorder in the isopropoxy group : The flexible isopropoxy substituent may exhibit positional disorder, requiring split-atom refinement or constraints to model occupancy .
  • Pyrrolidine ring puckering : The pyrrolidin-1-yl group’s conformation (e.g., envelope or twist) can complicate hydrogen bonding analysis. Distance restraints (DFIX/DANG commands in SHELXL) may stabilize refinement .
  • Thermal motion : High thermal parameters for peripheral groups (e.g., methyl groups) may necessitate TLS (Translation-Libration-Screw) refinement to model anisotropic motion .

What synthetic strategies are effective for introducing the isopropoxy group at the pyridine ring’s 6-position?

Advanced Methodology:

  • Nucleophilic aromatic substitution : React 6-chloropyridine derivatives with isopropyl alcohol under basic conditions (e.g., KOH/DMSO at 120°C). Monitor progress via LC-MS to optimize yield .
  • Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites during functionalization, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

How do steric and electronic effects of substituents influence the compound’s reactivity in catalytic hydrogenation?

Advanced Analysis:

  • Steric hindrance : The pyrrolidin-1-yl group may impede access to catalytic sites, requiring high-pressure H₂ (e.g., 50 bar) or specialized catalysts (e.g., Pd/C with triethylamine as a poison scavenger) .
  • Electronic effects : The electron-donating isopropoxy group activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution .

What safety protocols are critical when handling this compound in air-sensitive reactions?

Methodological Guidance:

  • Fume hood requirements : Use a certified chemical fume hood (minimum face velocity 0.5 m/s) to mitigate inhalation risks, as recommended for structurally similar pyridine derivatives .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid aqueous washes to prevent environmental contamination .
  • Personal protective equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and safety goggles with indirect ventilation .

How can computational docking predict the compound’s binding affinity to USP14?

Advanced Methodology:

  • Target preparation : Retrieve USP14’s crystal structure (PDB: 2AYO) and prepare it using AutoDock Tools (remove water, add polar hydrogens).
  • Ligand parameterization : Assign partial charges to the compound using AM1-BCC in Open Babel.
  • Docking workflow : Use AutoDock Vina with a grid box covering the catalytic domain (coordinates x=15, y=10, z=20 Å). Analyze binding poses for hydrogen bonds with Cys114 and hydrophobic interactions with Tyr436 .

What spectroscopic markers confirm the compound’s structure post-synthesis?

Analytical Techniques:

  • ¹H NMR : Look for the pyrrolidine ring’s protons as multiplet signals (δ 1.8–2.2 ppm) and the isopropoxy methyl doublet (δ 1.3 ppm, J=6.2 Hz) .
  • IR spectroscopy : A carbonyl stretch at ~1700 cm⁻¹ confirms the ethanone moiety, while C-O-C stretches (1250–1150 cm⁻¹) validate the isopropoxy group .
  • HRMS : Exact mass (M+H⁺) should match the theoretical value (C₁₅H₂₂N₂O₂: 262.1678) within 3 ppm error .

How does pH affect the compound’s stability in aqueous buffers during kinetic studies?

Experimental Design:

  • Accelerated stability testing : Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Degradation pathways : Acidic conditions (pH <4) may hydrolyze the pyrrolidine ring, while alkaline conditions (pH >8) could cleave the isopropoxy group .

How can by-product formation during synthesis be minimized?

Optimization Strategies:

  • Temperature control : Maintain reaction temperatures below 80°C to avoid Fries-like rearrangements of the ethanone group .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to optimize regioselectivity in pyridine functionalization .

What in vitro assays assess the compound’s pharmacokinetic properties?

Methodological Approach:

  • Microsomal stability : Incubate with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • Plasma protein binding : Use ultrafiltration (30 kDa membranes) to measure free vs. bound fractions in spiked plasma .

How can contradictions in toxicity data among pyridine derivatives guide risk assessment?

Critical Analysis:

  • Read-across approach : Compare LD₅₀ values from structurally similar compounds (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone: LD₅₀ oral rat = 500 mg/kg ). Adjust safety margins using quantitative structure-activity relationship (QSAR) models.
  • In vitro cytotoxicity : Perform MTT assays on HepG2 cells to establish IC₅₀ values, correlating with in vivo data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.